molecular formula C6H9N3O2S B13338140 (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Cat. No.: B13338140
M. Wt: 187.22 g/mol
InChI Key: RUKZYBFMEGFYFV-SCSAIBSYSA-N
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Description

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a unique compound that belongs to the class of amino acids It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. For example, the reaction of hydrazine derivatives with carbon disulfide can yield thiadiazole rings

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the amino group, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The amino acid side chain allows the compound to be incorporated into peptides or proteins, influencing their structure and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-(4-methyl-1,2,4-triazol-5-yl)propanoic acid: This compound features a triazole ring instead of a thiadiazole ring, leading to different chemical properties and reactivity.

    (2R)-2-Amino-3-(4-methyl-1,3,4-thiadiazol-5-yl)propanoic acid: This compound has a different arrangement of nitrogen atoms in the thiadiazole ring, which can affect its chemical behavior.

Uniqueness

(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to the specific arrangement of atoms in its thiadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(2R)-2-amino-3-(4-methylthiadiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-3-5(12-9-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m1/s1

InChI Key

RUKZYBFMEGFYFV-SCSAIBSYSA-N

Isomeric SMILES

CC1=C(SN=N1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=C(SN=N1)CC(C(=O)O)N

Origin of Product

United States

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